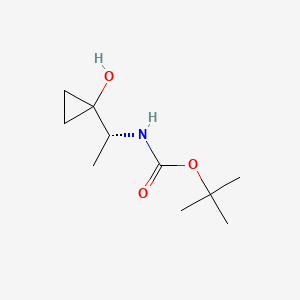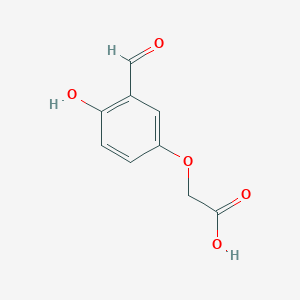
2-(3-Formyl-4-hydroxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is an organic compound with the molecular formula C9H8O5. It is characterized by the presence of a formyl group, a hydroxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid typically involves the reaction of 3-formyl-4-hydroxyphenol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formyl-4-hydroxyphenoxy)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sulfuric acid as a catalyst for esterification.
Major Products Formed
Oxidation: 2-(3-Carboxy-4-hydroxyphenoxy)acetic acid.
Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenoxy)acetic acid.
Substitution: Various esters depending on the alcohol used.
Scientific Research Applications
2-(3-Formyl-4-hydroxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Formyl-4-hydroxyphenoxy)acetic acid involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenoxyacetic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Hydroxyphenoxyacetic acid: Similar structure but with a hydroxy group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
2-(3-Formyl-4-hydroxyphenoxy)acetic acid is unique due to the presence of both a formyl group and a hydroxy group on the phenoxyacetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C9H8O5 |
|---|---|
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-(3-formyl-4-hydroxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H8O5/c10-4-6-3-7(1-2-8(6)11)14-5-9(12)13/h1-4,11H,5H2,(H,12,13) |
InChI Key |
PEDIIVLUPHCOCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)O)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)
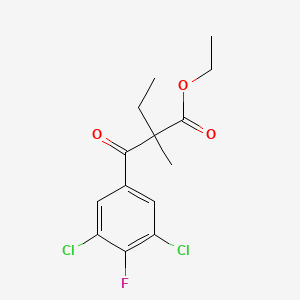
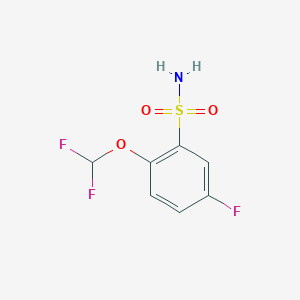
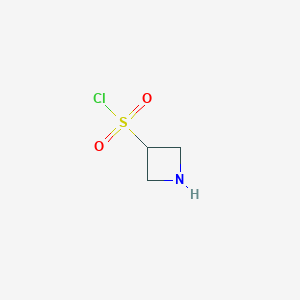
![3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid](/img/structure/B15299455.png)


![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
![Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
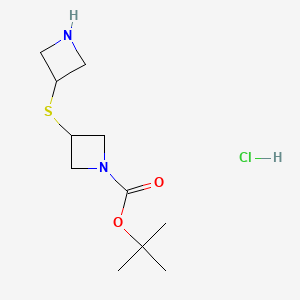
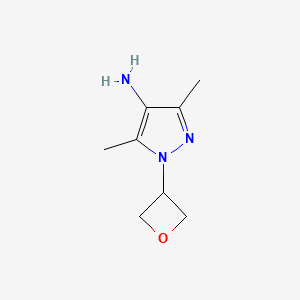
![rac-tert-butyl (5aR,8aS)-5a-methyl-decahydrocyclopenta[e][1,4]diazepine-1-carboxylate](/img/structure/B15299485.png)
